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Compound of Interest

2-(5-chloro-3-formyl-1H-indol-1-
Compound Name:

yl)aceticacid
CAS No.: 1540767-94-9
Cat. No.: B6617847

Get Quote

\ J

Bifunctional Indole Scaffolds in Medicinal Chemistry
Executive Summary

5-Chloro-1-carboxymethylindole-3-carboxaldehyde is a high-value synthetic intermediate
characterized by a 5-chloroindole core functionalized at two critical positions: the N-1 nitrogen
(acetic acid moiety) and the C-3 carbon (formyl group). This bifunctionality makes it a versatile
"linchpin™ molecule in the synthesis of Aldose Reductase Inhibitors (ARIs) and 5-Lipoxygenase
Inhibitors. Its structure allows for orthogonal functionalization—the aldehyde serves as an
electrophile for condensation reactions (e.g., Knoevenagel, Schiff base formation), while the
carboxylic acid facilitates amide coupling or esterification.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]
[9][10][11]
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Systematic Name

2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid

Molecular Formula

C11HsCINOs3

Molecular Weight

237.64 g/mol

Core Scaffold

5-Chloroindole

Appearance Off-white to pale yellow solid
) ) Precursor (Aldehyde):[1][2][3][4] 213-216°C;
Melting Point ,
Target Acid: >220°C (dec.)[5]
N Soluble in DMSO, DMF, dilute alkali; Poorly
Solubility ]
soluble in water, hexanes
) ~3.8 (Carboxylic acid), ~14.5 (Indole NH -
pKa (Predicted)

absent due to alkylation)

CAS (Related)

827-01-0 (Precursor), 1386456-63-8 (tert-butyl

ester)

Synthesis Protocols

The synthesis of this compound requires a sequential functionalization strategy to avoid

regioselectivity issues. The most robust pathway involves the Vilsmeier-Haack formylation

followed by N-alkylation and subsequent hydrolysis.

Step 1: Vilsmeier-Haack Formylation

Target: 5-Chloroindole-3-carboxaldehyde

» Reagents: 5-Chloroindole (1.0 eq), POCIs (1.2 eq), DMF (3.0 eq).

e Protocol:

o Cool DMF to 0°C. Add POCIs dropwise (exothermic) to form the Vilsmeier reagent.

o Add 5-Chloroindole dissolved in DMF slowly.
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Heat to 40-60°C for 2 hours.

[e]

o

Quench: Pour into ice water and neutralize with 5M NaOH.

[¢]

Isolation: Filter the precipitate. Recrystallize from methanol.

[¢]

Yield: ~85-95%.[6][7][4]
Step 2: N-Alkylation (The Critical Step)
Target: Alkyl 2-(5-chloro-3-formyl-1H-indol-1-yl)acetate

» Reagents: 5-Chloroindole-3-carboxaldehyde (1.0 eq), Ethyl Bromoacetate or Chloroacetic
acid (1.2 eq), K2=COs (2.0 eq), DMF (Solvent).

e Protocol:

o

Dissolve the aldehyde in anhydrous DMF.

[¢]

Add anhydrous K2COs and stir for 30 mins to deprotonate the indole nitrogen (pKa ~16).

[¢]

Add Ethyl Bromoacetate dropwise at Room Temperature (RT).

Heat to 60°C for 3—4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

[e]

o

Workup: Pour into ice water. The ester usually precipitates. If not, extract with EtOAc.

Step 3: Hydrolysis to Free Acid

Target: 5-Chloro-1-carboxymethylindole-3-carboxaldehyde
o Reagents: Indole ester intermediate, LIOH or NaOH (2M), THF/Water (1:1).
» Protocol:

o Dissolve ester in THF/Water.

o Add LiOH (3.0 eq). Stir at RT for 2 hours.
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o Acidification: Cool to 0°C and acidify to pH 2 with 1M HCI.

o Isolation: Filter the resulting white solid (the free acid). Wash with cold water and dry under
vacuum.[4]

Synthesis Workflow Diagram
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Figure 1: Step-wise synthesis pathway from commercially available 5-chloroindole.

Reactivity & Derivatization

The molecule's value lies in its orthogonal reactivity. The C-3 aldehyde is highly reactive toward
nucleophiles, while the N-1 carboxylic acid allows for peptide-like coupling.

Key Transformations

o Knoevenagel Condensation (C-3 Position):

o Reaction with active methylene compounds (e.g., malonic acid, hydantoins) yields acrylic
acid derivatives.

o Application: Synthesis of Aldose Reductase Inhibitors (e.g., Zopolrestat precursors).
o Schiff Base Formation (C-3 Position):

o Reaction with hydrazines or amines yields hydrazones/imines.

o Application: Anti-inflammatory agents and fluorescent probes.
e Amide Coupling (N-1 Position):

o Activation of the carboxylic acid (EDC/NHS or HATU) followed by amine addition.
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o Application: Attaching the indole scaffold to protein-binding domains or solubilizing groups.

Reactivity Map

5-Chloro-1-carboxymethyl
indole-3-carboxaldehyde

Knoevenagel Condensation Schiff Base Formation Amide Coupling
(Active Methylene) (Hydrazines/Amines) (Amines + EDC/HATU)

' : l

Acrylic Acid Derivatives Hydrazones/Imines Indole-Amide Conjugates
(Aldose Reductase Inhibitors) (Anti-inflammatory / Probes) (Targeted Drug Delivery)

Click to download full resolution via product page

Figure 2: Orthogonal reactivity profile of the C-3 Aldehyde and N-1 Carboxylic Acid.

Pharmaceutical Applications

This scaffold is a structural analog to several FDA-approved and investigational drugs.

Aldose Reductase Inhibitors (ARIs)

The 5-chloroindole-1-acetic acid motif is a bioisostere for the phthalazine core found in
Zopolrestat. The C-3 aldehyde is typically condensed with a rhodanine or hydantoin ring to
form the active pharmacophore. These compounds prevent the accumulation of sorbitol in
diabetic tissues (neuropathy/retinopathy).

5-Lipoxygenase (5-LOX) Inhibitors
Similar to Zileuton, 5-chloroindole derivatives inhibit the 5-LOX pathway, reducing leukotriene

production. The N-1 carboxymethyl group improves water solubility and bioavailability
compared to lipophilic N-H indoles.

Anti-Microbial & Anti-Tubercular Agents
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Hydrazone derivatives synthesized from the C-3 aldehyde have shown significant potency
against Mycobacterium tuberculosis (H37Rv strain), attributed to the electron-withdrawing
effect of the 5-chloro substituent enhancing lipophilicity and membrane penetration.

Safety & Handling

e Hazards: The compound is an irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).

o Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The aldehyde group is
susceptible to air oxidation to the carboxylic acid (yielding the dicarboxylic acid byproduct)
over time.

e Precautions: Wear N95 respirator and chemical-resistant gloves. Avoid contact with strong
oxidizers and strong bases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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